

Eptazocine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eptazocine*

Cat. No.: *B1227872*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a potent opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.^[1] It was first introduced in Japan in 1987 for the management of pain.^[1] This technical guide provides an in-depth overview of the chemical structure and a modern synthetic route to **Eptazocine**, tailored for professionals in the fields of medicinal chemistry and drug development.

Chemical Structure of Eptazocine

Eptazocine, a member of the benzomorphan class of opioids, possesses a rigid pentacyclic structure. Its chemical and physical properties are summarized below.

Systematic and Trivial Names

- IUPAC Name: (1S,6S)-1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol^[2]
- CAS Name: (1S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol^[3]
- Common Synonyms: (-)-**Eptazocine**, Sedapain^[4]

- Hydrobromide Salt CAS Name: 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)-

Molecular Formula and Weight

Compound	Molecular Formula	Molar Mass (g·mol ⁻¹)
Eptazocine	C ₁₅ H ₂₁ NO	231.339[2]
Eptazocine Hydrobromide	C ₁₅ H ₂₂ BrNO	312.25[3]

Stereochemistry

Eptazocine has two stereocenters, and the pharmacologically active enantiomer is the (-)-(1S,6S) isomer.^[4] The absolute stereochemistry is crucial for its interaction with opioid receptors.

Key Structural Features

Two Chiral Centers
(1S, 6S configuration)

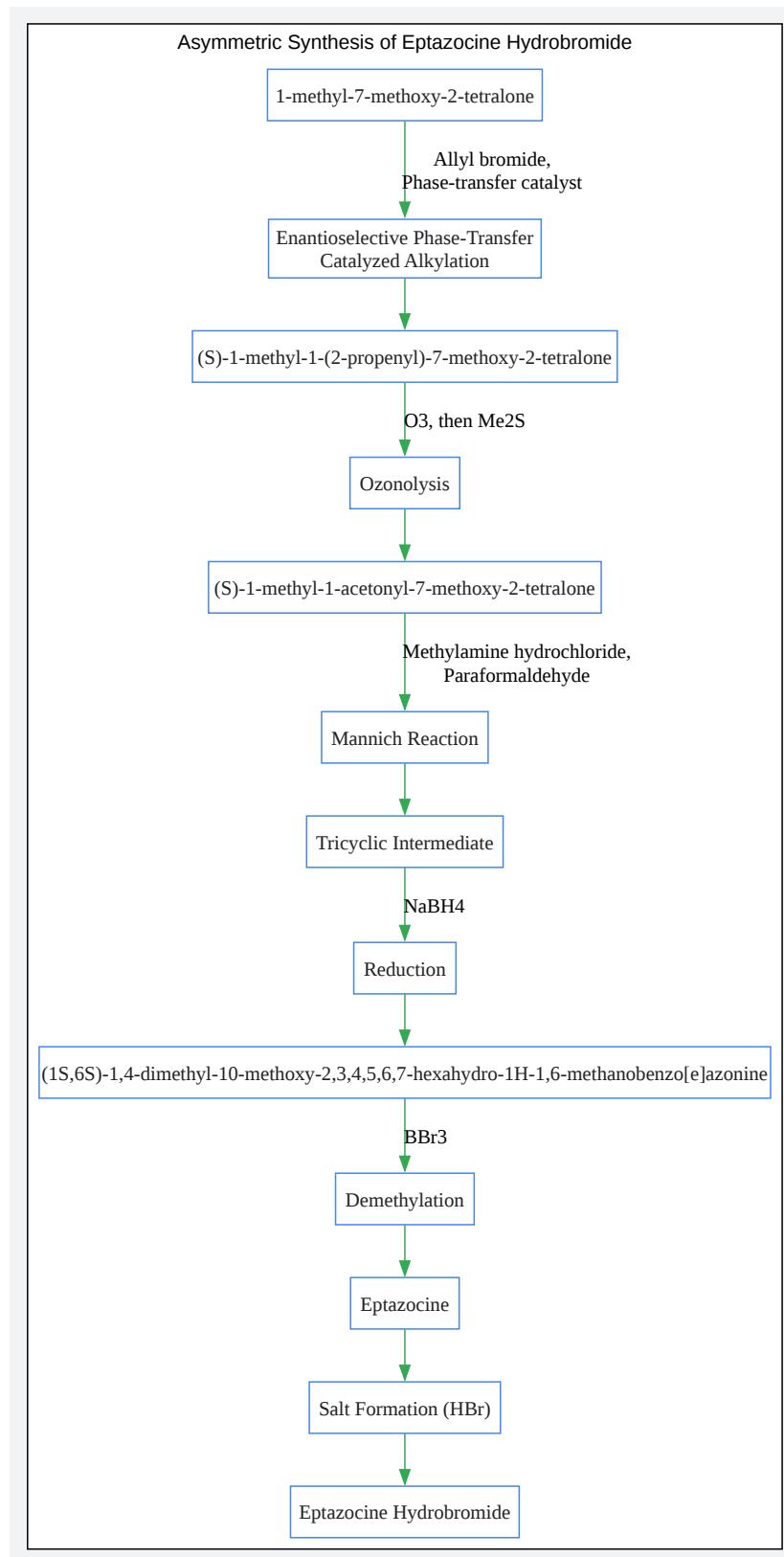
N-methyl Group

Bridged Azocine Ring System

Benzene Ring with Hydroxyl Group
(Pharmacophore)

Chemical Structure of Eptazocine

[Click to download full resolution via product page](#)


Caption: Chemical structure and key features of **Eptazocine**.

Synthesis of Eptazocine

A novel and efficient asymmetric synthesis for **Eptazocine** hydrobromide has been developed, commencing from 1-methyl-7-methoxy-2-tetralone. This process involves an enantioselective phase-transfer catalyzed alkylation and a Mannich reaction to construct the core tricyclic structure.[\[4\]](#)

Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below. This multi-step synthesis is designed to be practical and scalable, delivering the final product in high yield and purity.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the asymmetric synthesis of **Eptazocine** Hydrobromide.

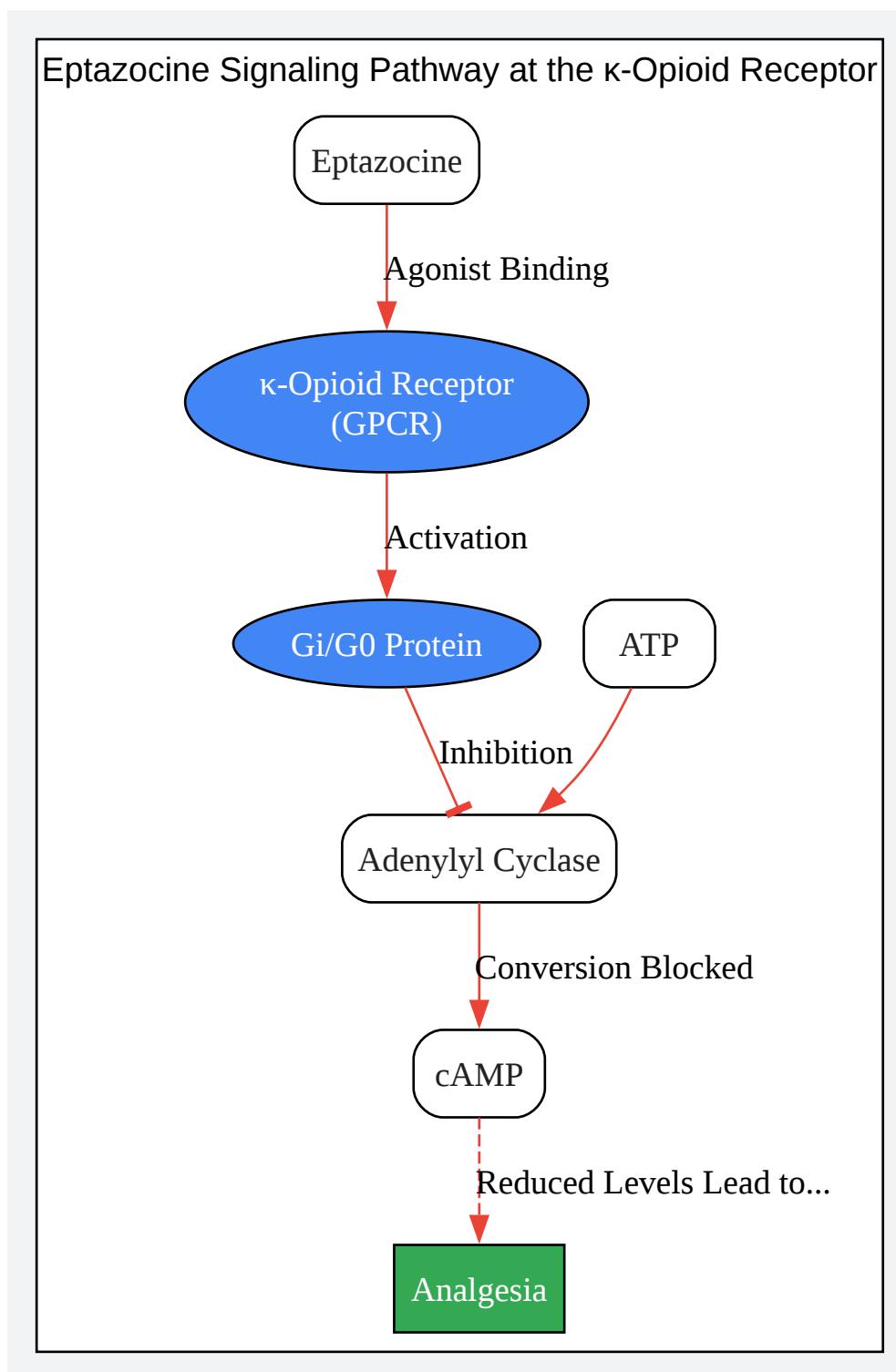
Quantitative Data

The following table summarizes key quantitative data for the synthesis.

Step	Reactants	Reagents/Catalysts	Solvent	Temperature (°C)	Yield (%)
Alkylation	N-(p-1-methyl-7-methoxy-2-tetralone, Allyl bromide	trifluoromethylbenzyl)cinchonidinium bromide, CsOH·H2O	Toluene	0	>95
Reduction of Tricyclic Intermediate	Tricyclic Intermediate	NaBH4	Methanol	0 to RT	~90
Demethylation	Methoxy Intermediate	BBr3	Dichloromethane	-78 to RT	~85
Overall	Excellent[4]				

Experimental Protocols

To a solution of compound 4 (20 g, 0.087 mol) in methanol (200 mL), sodium borohydride (NaBH4) (1.98 g, 0.053 mol) was added in portions at 0 °C. The mixture was stirred at this temperature for 20 minutes and then acidified to pH 6 with acetic acid (20 mL). The solvent was removed under reduced pressure. The resulting residue was dissolved in dichloromethane (200 mL) and washed with a 10% aqueous sodium carbonate (Na2CO3) solution (200 mL). The aqueous layer was further extracted with dichloromethane (200 mL). The combined organic layers were dried, filtered, and concentrated to yield the hydroxy intermediate (20 g, 99% yield).[4]


To a solution of intermediate 15 (3.0 g, 11.56 mmol) in methanol (40 mL), sodium borohydride (NaBH4) (0.48 g, 12.70 mmol) was added with stirring at 0 °C. The reaction mixture was then stirred at room temperature for 2 hours. Following this, it was acidified to pH 6 with a 2 M hydrochloric acid solution. The solvent was evaporated under reduced pressure. The residue

was taken up in water (30 mL) and basified to pH 11 with a 30% aqueous sodium hydroxide (NaOH) solution. The aqueous layer was extracted three times with ethyl acetate (30 mL each).

[4]

Mechanism of Action and Signaling Pathway

Eptazocine exerts its analgesic effects through its interaction with opioid receptors in the central nervous system.[2] It is characterized as a mixed κ -opioid receptor agonist and μ -opioid receptor antagonist.[1] The activation of the κ -opioid receptor, a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release, which contributes to its analgesic properties.[2]

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **Eptazocine** via the κ -opioid receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eptazocine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Eptazocine Hydrobromide? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel and practical asymmetric synthesis of eptazocine hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eptazocine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1227872#chemical-structure-and-synthesis-of-eptazocine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com